(1-oxophthalazin-2(1H)-yl)acetic acid chemical properties and structure
(1-oxophthalazin-2(1H)-yl)acetic acid chemical properties and structure
An In-Depth Technical Guide to (1-oxophthalazin-2(1H)-yl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(1-oxophthalazin-2(1H)-yl)acetic acid is a pivotal heterocyclic compound featuring the phthalazinone scaffold, a structure of significant interest in medicinal chemistry. Its unique arrangement, combining a rigid, planar fused-ring system with a reactive carboxylic acid handle, establishes it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthetic protocols, and its role as a key intermediate in the development of targeted therapeutics, particularly in oncology. We will explore the rationale behind its synthetic pathways and its derivatization into pharmacologically active agents, offering field-proven insights for researchers in drug development.
The Phthalazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The phthalazinone core is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple, diverse biological targets. Derivatives of this fused azaheterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1] The structural rigidity of the bicyclic system provides a defined orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors.
(1-oxophthalazin-2(1H)-yl)acetic acid (CAS 90689-39-7) embodies this principle. It serves not as an end-product therapeutic itself, but as a crucial starting material or intermediate.[2] The nitrogen atom at the 2-position of the phthalazinone ring is readily alkylated, and the attached acetic acid moiety provides a synthetically accessible point for modification, most commonly through amide bond formation. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR) in drug design programs.
Molecular Profile and Physicochemical Properties
Structural Elucidation
The formal IUPAC name for this compound is 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid.[3] Its structure consists of a benzene ring fused to a pyridazinone ring, forming the phthalazinone core. The key functional groups that dictate its chemical behavior are:
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A Lactam Moiety: The cyclic amide within the pyridazinone ring is stable and contributes to the planarity of the core.
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An N-Substituted Acetic Acid: The carboxylic acid group (-COOH) is a critical feature. It is a hydrogen bond donor and acceptor, influencing solubility in polar solvents. More importantly, it is the primary reactive site for derivatization, enabling the coupling of amino acids, peptides, or other pharmacophores.[2]
Physicochemical Data
A summary of the key computed and experimental properties of (1-oxophthalazin-2(1H)-yl)acetic acid is presented below. These parameters are essential for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 90689-39-7 | [4][5] |
| Molecular Formula | C₁₀H₈N₂O₃ | [3][4] |
| Molecular Weight | 204.18 g/mol | [3][4] |
| Monoisotopic Mass | 204.0535 Da | [3][6] |
| XLogP3 | 0.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Derivatization Strategies
Core Synthesis Pathway: N-Alkylation
The most direct and widely adopted method for synthesizing (1-oxophthalazin-2(1H)-yl)acetic acid is the N-alkylation of the parent heterocycle, 2H-phthalazin-1-one, with a halo-acetic acid ester, followed by saponification.
Causality Behind Experimental Choices:
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Starting Material: 2H-phthalazin-1-one is commercially available and provides the core scaffold.
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Reagent: Ethyl chloroacetate is a common and effective electrophile. The ester form is used to prevent the free carboxylic acid from interfering with the base-mediated reaction.
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Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is employed. Its function is to deprotonate the nitrogen atom of the phthalazinone's lactam group, generating a nucleophilic anion that readily attacks the electrophilic carbon of ethyl chloroacetate. Anhydrous conditions are preferred to prevent premature hydrolysis of the ester.
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Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering.
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Final Step: Hydrolysis of the resulting ethyl ester intermediate to the desired carboxylic acid is typically achieved under basic conditions (e.g., with NaOH or KOH) followed by acidic workup to protonate the carboxylate salt.
Workflow Visualization: Synthesis of (1-oxophthalazin-2(1H)-yl)acetic acid
Caption: Synthetic workflow for (1-oxophthalazin-2(1H)-yl)acetic acid.
Experimental Protocol: Synthesis from 2H-Phthalazin-1-one
This protocol describes a representative procedure for lab-scale synthesis.
Materials:
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2H-Phthalazin-1-one
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Ethyl chloroacetate
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetone (anhydrous)
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Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Ethyl Acetate
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Brine
Procedure:
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N-Alkylation:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2H-phthalazin-1-one (1.0 eq).
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Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to create a slurry.
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Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture at room temperature.
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Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl ester intermediate. This intermediate can be purified by recrystallization or column chromatography if necessary.
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Saponification (Hydrolysis):
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Dissolve the crude ethyl (1-oxophthalazin-2(1H)-yl)acetate in a mixture of ethanol and 1M aqueous NaOH solution.
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Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
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A precipitate of the desired (1-oxophthalazin-2(1H)-yl)acetic acid will form.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
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Self-Validation: The integrity of the final product must be confirmed through standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure and purity. The melting point should also be determined and compared to literature values.
Applications in Drug Discovery
The primary value of (1-oxophthalazin-2(1H)-yl)acetic acid lies in its role as a versatile scaffold for constructing libraries of drug candidates. The carboxylic acid is an ideal anchor point for coupling reactions.
Case Study: Synthesis of Peptide Conjugates for Anticancer Screening
A key application is the synthesis of conjugates with amino acids and peptides.[2] These modifications can enhance cell permeability, introduce new binding interactions, or target specific biological pathways. For instance, coupling with L-amino acid derivatives has been explored to generate novel antitumor agents.
Coupling Chemistry Rationale:
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Activation of Carboxylic Acid: The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by the amine group of an amino acid. Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
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Amide Bond Formation: The activated acid readily reacts with the free amine of an amino acid methyl ester (or other protected amino acid) to form a stable amide bond.
Workflow Visualization: Amide Coupling with an Amino Acid
Caption: Derivatization workflow for creating potential anticancer agents.
Biological Activity of Derivatives
Derivatives built upon the (1-oxophthalazin-2(1H)-yl)acetic acid scaffold have shown significant promise. For example, more complex phthalazinone structures are known to be potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in cancer therapy.[7] Other derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cell lines, potentially through interactions with pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[8]
Conclusion
(1-oxophthalazin-2(1H)-yl)acetic acid is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its robust and accessible synthesis, combined with a chemically versatile carboxylic acid handle, makes it an invaluable starting point for the design and development of novel therapeutics. The proven track record of the phthalazinone scaffold in generating pharmacologically active molecules ensures that this compound will continue to be relevant in the ongoing search for new drugs to combat a range of diseases, most notably cancer. Future work will likely focus on its incorporation into more complex drug delivery systems, antibody-drug conjugates, and PROTACs, further leveraging its utility as a stable and reliable linker-scaffold.
References
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Yu, S. et al. (2021). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Abdel Motaal, A. et al. (2021). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Advances. Available at: [Link]
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Nassar, E. et al. (2015). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]
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Nassar, E. et al. (2015). Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. PubMed. Available at: [Link]
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Muñin, J. et al. Synthesis of new phthalazinedione derivatives. Sciforum. Available at: [Link]
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PubChem. (1-Oxo-2(1H)-phthalazinyl)acetic acid. Available at: [Link]
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El Nezhawy, A. O. H. et al. (2009). Synthesis of chiral N-(2-(1-oxophthalazin-2(1H)-yl) ethanoyl)- α-amino acid derivatives as antitumor agents. ARKIVOC. Available at: [Link]
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PubChemLite. (1-oxo-2(1h)-phthalazinyl)acetic acid. Available at: [Link]
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Marzouk, A. A. et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society. Available at: [Link]
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Terán, M. C. et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]
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